(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
Description
The compound (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate features a benzofuran core with a conjugated (E)-3-(2-methoxyphenyl)allylidene moiety at the 2-position and a diethylcarbamate ester at the 6-position. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical applications.
Properties
IUPAC Name |
[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-4-24(5-2)23(26)28-17-13-14-18-21(15-17)29-20(22(18)25)12-8-10-16-9-6-7-11-19(16)27-3/h6-15H,4-5H2,1-3H3/b10-8+,20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFPKYLOZQRVPH-NKTOACBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a benzofuran core and various functional groups, contributes to its diverse biological activities. This article explores the synthesis, biological activities, and potential applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 327.38 g/mol. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors like 2-methoxyphenylacetic acid and benzofuran derivatives. The following steps outline a common synthetic route:
- Condensation Reaction : The reaction of 2-methoxyphenylacetic acid with benzofuran-3-one under acidic conditions to form an intermediate.
- Carbamate Formation : The intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
- Purification : The final product is purified through techniques such as column chromatography.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Research indicates that derivatives of benzofuran, including this compound, exhibit significant antibacterial and antifungal properties. For instance, it has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. It has been evaluated in vitro against cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in vivo .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among benzofuran derivatives. This activity could be attributed to its ability to inhibit pro-inflammatory cytokines .
The biological effects of this compound may involve:
- Interaction with Enzymes : The compound might interact with specific enzymes or receptors in biological systems, influencing metabolic pathways.
- Cell Signaling Modulation : It may modulate cell signaling pathways that are crucial for inflammation and tumor progression.
Case Studies
Several case studies have investigated the biological activity of similar benzofuran derivatives:
-
Antibacterial Activity Study :
- A study conducted on various benzofuran derivatives showed that compounds with methoxy groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for therapeutic applications.
- Cytotoxicity Evaluation :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its closest analogs:
*Note: logP values estimated using fragment-based calculations.
Impact of Substituents on Physicochemical Properties
- Ester Groups: The diethylcarbamate in the target compound introduces bulkier alkyl chains compared to 3,4,5-trimethoxybenzoate or cinnamate , likely increasing lipophilicity (logP ~4.2 vs. ~3.8 for trimethoxybenzoate). This may enhance membrane permeability but reduce aqueous solubility.
Aromatic Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
